DMMF is a derivative of ferrocene, where one cyclopentadienyl ring attaches to a dimethylaminomethyl group (CH2N(CH3)2). It appears as a dark-orange, air-stable syrup []. DMMF is synthesized from ferrocene, formaldehyde, and dimethylamine [].
DMMF possesses a sandwich structure like ferrocene. Two cyclopentadienyl rings (C5H5) flank a central iron atom (Fe). One ring connects to the iron through the usual η5 interaction (five carbon atoms bonding to the iron). The other ring attaches via a dimethylaminomethyl bridge. This bridge links an iron atom to a carbon atom in the cyclopentadienyl ring and terminates with a dimethylamine group (N(CH3)2) [].
Synthesis of DMMF involves reacting ferrocene with formaldehyde (HCHO) and dimethylamine (H2N(CH3)2) in an inert atmosphere []. The reaction can be represented by the following equation:
Fe(C5H5)2 + CH2O + H2N(CH3)2 → Fe(C5H4CH2N(CH3)2)(C5H5) + H2O []
DMMF exhibits the following properties [, ]: